molecular formula C12H8N2O4 B8680003 2-(5-Methylfuran-2-yl)-5-nitro-1,3-benzoxazole CAS No. 51299-47-9

2-(5-Methylfuran-2-yl)-5-nitro-1,3-benzoxazole

Cat. No. B8680003
Key on ui cas rn: 51299-47-9
M. Wt: 244.20 g/mol
InChI Key: XANGNGWHYDLAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985755

Procedure details

7.70 g (0.05 mole) of 4-nitro-2-aminophenol and 5.50 g (0.05 mole) of 5-methylfurfural are dissolved in 400 ml of 95% EtOH and refluxed overnight. The ethanol is removed and the resulting dark red oil is recrystallized from CH3CN yielding golden plates of the Schiff Base, mp 190°98 -193°. This material is then dissolved in CH3CN (200 ml) by heating and 22.2 g (0.05 mole) of lead tetraacetate added. Heating is continued for 5 min and then the solution is diluted with an equal amount of water. The dark brown precipitate is collected, washed with water and recrystallized from CH2Cl2 and Darco G-60 yielding 6.1 g of product (50%), mp 182°-184°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
lead tetraacetate
Quantity
22.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2].[CH3:12][C:13]1[O:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>CCO.O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][C:17]([C:16]3[O:19][C:13]([CH3:12])=[CH:14][CH:15]=3)=[N:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
Name
Quantity
5.5 g
Type
reactant
Smiles
CC1=CC=C(C=O)O1
Name
Quantity
400 mL
Type
solvent
Smiles
CCO
Step Two
Name
lead tetraacetate
Quantity
22.2 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol is removed
CUSTOM
Type
CUSTOM
Details
the resulting dark red oil is recrystallized from CH3CN yielding golden plates of the Schiff Base, mp 190°98 -193°
DISSOLUTION
Type
DISSOLUTION
Details
This material is then dissolved in CH3CN (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
The dark brown precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from CH2Cl2 and Darco

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2OC(=CC2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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